Hept-6-yn-1-amine vs. Hex-5-yn-1-amine: Lipophilicity (XLogP3) Difference
Hept-6-yn-1-amine exhibits a computed XLogP3 of 1.1 , which is approximately 1.8-fold higher (0.5 log unit increase) than that of its shorter analog, hex-5-yn-1-amine (XLogP3 = 0.6) . This quantifiable difference in lipophilicity, driven by one additional methylene group, can be leveraged to fine-tune the membrane permeability of PROTACs or small-molecule conjugates.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | Hex-5-yn-1-amine: 0.6 |
| Quantified Difference | +0.5 (approx. 83% relative increase in logP value) |
| Conditions | Computed property by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
This measured increase in lipophilicity provides a distinct tool for optimizing the permeability of a PROTAC or bioconjugate when a slightly more hydrophobic spacer is required, without resorting to a much larger and potentially more complex C8 linker.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 14952373, Hept-6-yn-1-amine. https://pubchem.ncbi.nlm.nih.gov/compound/Hept-6-yn-1-amine. Accessed Apr. 23, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 10855384, Hex-5-yn-1-amine. https://pubchem.ncbi.nlm.nih.gov/compound/10855384. Accessed Apr. 23, 2026. View Source
